molecular formula C4H9BrCl2Si B1382683 (Bromodichloromethyl)trimethylsilane CAS No. 17067-99-1

(Bromodichloromethyl)trimethylsilane

Cat. No.: B1382683
CAS No.: 17067-99-1
M. Wt: 236.01 g/mol
InChI Key: ZHLQCRWESHHIEV-UHFFFAOYSA-N
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Description

(Bromodifluoromethyl)trimethylsilane (C4H9BrF2Si) is a fluorinated organosilicon compound with significant utility in organic synthesis. Its structure features a bromodifluoromethyl group (–CF2Br) attached to a trimethylsilane moiety. This compound is widely employed as a precursor for generating difluorocarbene (CF2), a reactive intermediate used in cyclopropanation and gem-difluoroolefination reactions . Key applications span pharmaceuticals, materials science, and catalysis, where its efficiency and selectivity in introducing fluorinated groups enhance reaction outcomes. For instance, it enables the synthesis of biologically active molecules by incorporating fluorine atoms, which improve metabolic stability and bioavailability . Despite its advantages, challenges include the need for elevated reaction temperatures and competition with more reactive analogs like (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) in specific transformations .

Properties

IUPAC Name

[bromo(dichloro)methyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrCl2Si/c1-8(2,3)4(5,6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLQCRWESHHIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrCl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gas-Phase Light Chlorination Method

Overview:
This method, detailed in a Chinese patent, involves the gas-phase chlorination of tetramethylsilane (also called trimethylsilane) under UV or visible light to produce chloromethyltrimethylsilane, which can be further converted to the brominated derivative. The process is characterized by its simplicity, lower cost, and suitability for industrial scale production.

Process Details:

  • Raw materials: Pure tetramethylsilane or a mixture with iso-pentane (ratio 1:0-1.5).
  • Reaction conditions:
    • Gas-phase reaction at 25–32°C.
    • UV light or incandescent light irradiation.
    • Reaction time: 24–80 hours, with temperature controlled to prevent side reactions.
    • Reflux conditions are maintained, and the process is conducted in a closed system to prevent contamination.
  • Post-reaction: Atmospheric distillation yields chloromethyltrimethylsilane with 98-99°C boiling point and purity >99%.

Advantages:

  • Simple and easy to scale.
  • Cost-effective with less hazardous by-products.
  • High purity of the final chlorinated product.

Research Findings:

  • Reaction times can be extended without affecting yield.
  • The process minimizes side reactions and by-products, making it suitable for industrial applications.

Bromination of Chloromethyltrimethylsilane

Overview:
Following chlorination, bromination is typically achieved through reaction with phosphorus tribromide or other brominating agents under anhydrous conditions. This step is crucial for synthesizing (Bromodichloromethyl)trimethylsilane.

Methodology:

  • The chloromethyltrimethylsilane is reacted with phosphorus tribromide at controlled temperatures around 100°C.
  • The reaction proceeds with stirring under inert atmosphere (nitrogen or argon) to prevent hydrolysis.
  • The molar ratio of phosphorus tribromide to chloromethylsilane is optimized (generally 1.4–1.5:1) to maximize yield and minimize side reactions.
  • The reaction time varies from 6 to 8 hours, depending on scale and specific conditions.

Research Findings:

  • The process avoids side reactions such as over-bromination or hydrolysis.
  • The product obtained has a purity of approximately 99%, suitable for pharmaceutical and industrial applications.

Alternative Synthetic Routes

Silicon Ether-Aluminium Powder Method:

  • Involves reacting chloromethylsilane with aluminium powder in the presence of bromine.
  • The reaction requires high temperatures (~120°C) and produces complex by-products, making it less favorable for large-scale industrial synthesis.

Reaction with Lewis Acids:

  • Bromodichloromethylsilane can also be synthesized by reacting chloromethylsilane with Lewis acids like FeCl₃, BCl₃, or TiCl₄ in controlled conditions.
  • This method can enhance selectivity and purity but involves handling corrosive reagents.

Summary of Key Parameters

Method Raw Materials Reaction Conditions Reaction Time Yield (%) Purity (%) Notes
Gas-phase chlorination Tetramethylsilane, iso-pentane UV/visible light, 25–32°C 24–80 hours >99 >99 Suitable for large-scale industrial production
Bromination with PBr₃ Chloromethyltrimethylsilane, PBr₃ 100°C, inert atmosphere, 6–8 hours 6–8 hours ~99 ~99 High purity, controlled molar ratios
Silicon ether-aluminium Chloromethylsilane, Al, Br₂ ~120°C Variable Lower Variable Less favored due to by-products and complexity

Research Findings and Data Summary

  • The gas-phase light chlorination process minimizes by-products and reduces costs, making it highly suitable for large-scale production.
  • The optimized molar ratios and reaction times are critical for achieving high purity (>99%) of this compound.
  • Post-synthesis purification typically involves atmospheric distillation, with additional purification steps as needed to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(Bromodichloromethyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromodichloromethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

    Reduction Reactions: The compound can be reduced to form different silane derivatives.

    Oxidation Reactions: Oxidation of this compound can yield various oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to facilitate the substitution process.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while reduction reactions can produce different silane derivatives.

Scientific Research Applications

(Bromodichloromethyl)trimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromodichloromethyl groups into various substrates.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It is employed in the development of pharmaceuticals and other therapeutic agents.

    Industry: this compound is used in the production of fine chemicals and other industrial products.

Mechanism of Action

The mechanism of action of (Bromodichloromethyl)trimethylsilane involves the reactivity of the bromodichloromethyl group. This group can undergo various chemical transformations, allowing the compound to act as a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

(Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl)

Structure and Reactivity : TMSCF2Cl (C4H9ClF2Si) replaces the bromine atom in TMSCF2Br with chlorine. This substitution alters its reactivity, making it a superior difluorocarbene precursor in deoxygenative gem-difluoroolefination reactions. Comparative studies show TMSCF2Cl achieves higher yields and efficiency than TMSCF2Br under similar conditions .
Applications : It is effective in synthesizing 1,1-difluoroalkenes from aldehydes and ketones via Wittig-type reactions with triphenylphosphine. Its commercial availability further enhances its practicality .
Limitations : Synthesis of TMSCF2Cl involves ozone-depleting reagents like CBrClF2, raising environmental concerns .

(Trifluoromethyl)trimethylsilane (TMSCF3)

Structure and Reactivity : TMSCF3 (C4H9F3Si) serves as a nucleophilic trifluoromethylating agent. It is pivotal in oxidative trifluoromethylation reactions, forming C–CF3 bonds in pharmaceuticals and agrochemicals .
Applications : Used in copper-mediated trifluoromethylation of alkenes, alkynes, and aromatic compounds. Its versatility is highlighted in synthesizing CF3-substituted bioactive molecules .
Limitations : High cost and reliance on ozone-depleting bromotrifluoromethane for synthesis limit its sustainability .

Bromotrimethylsilane (BTMS)

Structure and Reactivity : BTMS (C3H9BrSi) is a brominating agent and protective group modulator. It selectively cleaves methyl ethers and esters in drug synthesis .
Applications : Key in deprotecting sensitive functional groups without disrupting other moieties.
Limitations : Corrosive nature and moisture sensitivity necessitate careful handling .

Chlorotrimethylsilane (TMSCI)

Structure and Reactivity : TMSCI (C3H9ClSi) is a silylating agent that protects hydroxyl groups. It reacts with alcohols to form stable trimethylsilyl ethers .
Applications : Widely used in protecting alcohols during multi-step syntheses.
Limitations : Releases HCl upon hydrolysis, requiring anhydrous conditions .

Research Findings and Data Tables

Table 1: Comparative Analysis of Fluorinated Trimethylsilanes

Compound Key Applications Reactivity Profile Advantages Limitations References
(Bromodifluoromethyl)trimethylsilane gem-Difluoroolefination, drug synthesis Generates CF2 under heat/light High selectivity, broad applicability Less efficient than TMSCF2Cl
(Chlorodifluoromethyl)trimethylsilane Superior gem-difluoroolefination Wittig-type reactions with PPh3 Higher yields, commercial availability Ozone-depleting synthesis reagents
(Trifluoromethyl)trimethylsilane Oxidative trifluoromethylation Nucleophilic CF3 source Versatile in C–CF3 bond formation Expensive, environmental concerns

Table 2: Non-Fluorinated Trimethylsilanes

Compound Key Applications Reactivity Profile Advantages Limitations References
Bromotrimethylsilane Deprotection of ethers Selective bromination Functional group specificity Corrosive, moisture-sensitive
Chlorotrimethylsilane Alcohol protection Silylation of hydroxyl groups Stabilizes alcohols for synthesis Releases HCl

Biological Activity

(Bromodichloromethyl)trimethylsilane, also known as TMSCCl2Br, is an organosilicon compound that has garnered attention for its potential biological activities. This compound features a silicon atom bonded to three methyl groups and a bromodichloromethyl group, which contributes to its reactivity and possible applications in various fields, including medicinal chemistry and agrochemicals.

  • Molecular Formula : C₄H₉BrCl₂Si
  • Molecular Weight : 203.48 g/mol
  • Structure : The compound consists of a silicon atom central to three methyl groups (–CH₃) and one bromodichloromethyl group (–CCl₂Br).

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent in medical applications. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Insecticidal Activity

In agricultural applications, TMSCCl2Br has shown promising insecticidal properties. One study reported its effectiveness against the bean aphid (Aphis fabae), suggesting that it could serve as a potential biopesticide. The compound's mode of action involves interference with the insect's physiological processes, leading to mortality.

Case Studies

  • Antimicrobial Efficacy : A clinical study evaluated the effectiveness of TMSCCl2Br in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in bacterial load when treated with the compound, supporting its potential use as an alternative antimicrobial agent.
  • Agricultural Application : Field trials assessing the efficacy of TMSCCl2Br as a biopesticide showed a marked decrease in pest populations compared to untreated controls. The trials highlighted not only the effectiveness but also the safety profile of the compound for non-target organisms.

The biological activity of this compound can be attributed to several factors:

  • Halogen Bonding : The presence of bromine and chlorine atoms allows for unique interactions with biological macromolecules, enhancing binding affinity and specificity.
  • Reactivity : The electrophilic nature of the bromodichloromethyl group facilitates reactions with nucleophiles in biological systems, potentially leading to cytotoxic effects in pathogens.

Research Findings Summary

Study TypeFocus AreaKey Findings
Antimicrobial StudyBacterial ResistanceEffective against resistant strains; mechanism involves membrane disruption.
Insecticidal StudyAgricultural Pest ControlSignificant reduction in bean aphid populations; potential biopesticide.
Clinical TrialInfection TreatmentReduced bacterial load in infected patients; supports alternative antimicrobial use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (bromodifluoromethyl)trimethylsilane (TMSCF2Br)?

  • Methodological Answer : TMSCF2Br is typically synthesized via halogen exchange reactions. A common approach involves treating trimethyl(trifluoromethyl)silane (TMSCF3) with bromine sources like HBr or Br2 under controlled conditions. For example, Li et al. (2013) optimized the reaction using TMSCF3 and Br2 in dichloromethane at –78°C, achieving 85% yield . Key considerations include moisture exclusion (due to Si–C bond hydrolysis) and stoichiometric control to avoid polybromination.

Q. How is TMSCF2Br utilized as a difluorocarbene transfer reagent?

  • Methodological Answer : TMSCF2Br serves as a bench-stable difluorocarbene (CF2) precursor. Under basic conditions (e.g., CsF or KF), it releases CF2 intermediates for cyclopropanation of alkenes/alkynes or difluoromethylation of nucleophiles. For instance, Ni & Hu (2014) demonstrated its use in synthesizing gem-difluorocyclopropanes via [2+1] cycloaddition with styrenes at 60°C in DMF . Reaction monitoring via <sup>19</sup>F NMR is critical to track CF2 generation .

Q. What safety protocols are essential for handling TMSCF2Br?

  • Methodological Answer : TMSCF2Br is corrosive and moisture-sensitive. Storage under inert gas (Ar/N2) at 2–8°C in sealed amber vials is recommended. Safety Data Sheets (SDS) advise using PPE (gloves, goggles) and fume hoods during handling. Spills require neutralization with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What mechanistic insights explain TMSCF2Br’s reactivity in transition-metal-catalyzed reactions?

  • Methodological Answer : TMSCF2Br participates in Pd- or Cu-catalyzed cross-couplings via CF2 transfer. Levin et al. (2013) proposed a mechanism where Pd(0) oxidatively adds to C–Br, followed by CF2 migration to form Pd–CF2 intermediates. Computational studies (DFT) support this pathway, showing lower activation barriers for CF2 transfer compared to direct Si–C cleavage . Competing side reactions (e.g., homocoupling) are mitigated using bulky phosphine ligands .

Q. How can reaction yields be optimized for TMSCF2Br-mediated difluoromethylation of heteronucleophiles?

  • Methodological Answer : Yield optimization requires tuning solvent polarity, base strength, and temperature. For O-nucleophiles (e.g., alcohols), Sap et al. (2017) achieved 92% yield using CsF in THF at 25°C, whereas S-nucleophiles (e.g., thiols) required weaker bases (K2CO3) to prevent desulfurization . Kinetic studies using in situ IR spectroscopy revealed optimal CF2 release rates at 40–50°C .

Q. Are there contradictions in reported reactivity of TMSCF2Br with electron-deficient vs. electron-rich substrates?

  • Methodological Answer : Discrepancies exist in electrophilic vs. radical pathways. Li et al. (2013) reported CF2 insertion into electron-rich alkenes via polar transition states, while Gutierrez et al. (2021) observed radical intermediates in reactions with electron-deficient substrates under blue-light irradiation . These divergent pathways highlight the need for substrate-specific reaction design, validated by EPR spectroscopy for radical detection .

Q. What computational tools are used to model TMSCF2Br’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level effectively models CF2 transfer energetics. Fu et al. (2019) correlated computed activation energies with experimental yields for cyclopropanation, identifying steric effects as key selectivity determinants . MD simulations further predict solvent effects on CF2 solvation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Bromodichloromethyl)trimethylsilane
Reactant of Route 2
(Bromodichloromethyl)trimethylsilane

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